molecular formula C19H30N2O2S2 B2958444 3,4-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034469-32-2

3,4-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2958444
CAS No.: 2034469-32-2
M. Wt: 382.58
InChI Key: STFANWSEIWWNJO-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H30N2O2S2 and its molecular weight is 382.58. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been identified as potential photosensitizers for photodynamic therapy, a treatment method for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. The study suggests the remarkable potential of these derivatives as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry Applications

In the realm of synthetic chemistry, Khodairy, Ali, and El-wassimy (2016) reported on the use of 4-toluenesulfonamide as a building block for synthesizing novel triazepines, pyrimidines, and azoles. This work illustrates the versatility of benzenesulfonamide derivatives in synthesizing a wide range of chemical compounds with potential biological activities (Khodairy, Ali, & El-wassimy, 2016).

Enzyme Inhibition Applications

Furthermore, benzenesulfonamides have been explored as inhibitors of human carbonic anhydrase isoforms, which are associated with diseases like glaucoma, epilepsy, obesity, and cancer. Lolak, Akocak, Bua, and Supuran (2019) developed novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties that potently inhibited the membrane-bound tumor-associated isoform hCA IX, with Kis in the range of 0.91-126.2 nM. Such inhibitors are considered of interest for further medicinal and pharmacologic studies due to their selective inhibition potential and relevance to anticancer agents (Lolak, Akocak, Bua, & Supuran, 2019).

Properties

IUPAC Name

3,4-dimethyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S2/c1-15-3-4-19(13-16(15)2)25(22,23)20-14-17-5-9-21(10-6-17)18-7-11-24-12-8-18/h3-4,13,17-18,20H,5-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFANWSEIWWNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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